molecular formula C13H17N3O2 B14180452 1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine CAS No. 917919-62-1

1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine

Cat. No.: B14180452
CAS No.: 917919-62-1
M. Wt: 247.29 g/mol
InChI Key: DPDVFKWNZXPPQT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine typically involves the reaction of benzylamine with a suitable imidazole derivative under controlled conditions. One common method involves the use of dimethoxymethyl chloride as a reagent to introduce the dimethoxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(dimethoxymethyl)-1H-imidazole
  • 1-Benzyl-4-(dimethoxymethyl)-1H-pyrrole
  • 1-Benzyl-4-(dimethoxymethyl)-1H-pyrazole

Uniqueness

1-Benzyl-4-(dimethoxymethyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

CAS No.

917919-62-1

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-benzyl-4-(dimethoxymethyl)imidazol-2-amine

InChI

InChI=1S/C13H17N3O2/c1-17-12(18-2)11-9-16(13(14)15-11)8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H2,14,15)

InChI Key

DPDVFKWNZXPPQT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN(C(=N1)N)CC2=CC=CC=C2)OC

Origin of Product

United States

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